molecular formula C13H22ClNO2S B12755670 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl CAS No. 85462-74-4

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl

Cat. No.: B12755670
CAS No.: 85462-74-4
M. Wt: 291.84 g/mol
InChI Key: YBNNDCILUPCINC-UHFFFAOYSA-N
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Description

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl is a chemical compound with a complex structure that includes a cyclopentathiene ring, an isopropylamino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl typically involves multiple steps:

    Formation of the Cyclopentathiene Ring: The cyclopentathiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Attachment of the Propanol Backbone: The propanol backbone is introduced through an etherification reaction, where the hydroxyl group of the propanol reacts with the cyclopentathiene ring.

    Introduction of the Isopropylamino Group: The isopropylamino group is added via an amination reaction, where an isopropylamine reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches, ensuring precise control over reaction conditions.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Forms: Compounds with fewer oxygen-containing functional groups.

    Substituted Compounds: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl has several scientific research applications:

Chemistry

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

Medicine

    Pharmacology: It is investigated for its potential therapeutic effects, including its role as a beta-blocker or other pharmacological activities.

Industry

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific receptors or enzymes in biological systems, leading to a cascade of biochemical events.

    Pathways Involved: It may modulate signaling pathways, such as the adrenergic signaling pathway, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker with a similar propanol backbone.

    Atenolol: Another beta-blocker with structural similarities.

Uniqueness

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl is unique due to its cyclopentathiene ring, which imparts distinct chemical and biological properties compared to other beta-blockers. This uniqueness may translate to different pharmacological effects and potential therapeutic applications.

Biological Activity

1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl, commonly referred to as a beta-blocker, is a compound that exhibits significant biological activity primarily through its interaction with beta-adrenergic receptors. This article explores its biological properties, mechanisms of action, toxicity data, and potential therapeutic applications.

  • Molecular Formula : C14H24ClNO2S
  • Molecular Weight : 305.9 g/mol
  • CAS Number : 85462-91-5
  • IUPAC Name : 1-(tert-butylamino)-3-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)propan-2-ol; hydrochloride

The primary mechanism of action for this compound is its ability to bind to and inhibit beta-adrenergic receptors (β-receptors). This inhibition leads to several physiological effects:

  • Decreased Heart Rate : By blocking β1 receptors in the heart, it reduces heart rate and myocardial contractility.
  • Lowered Blood Pressure : Through its action on β1 receptors in the kidneys, it decreases renin release, contributing to lower blood pressure.
  • Bronchoconstriction : The compound may also exhibit effects on β2 receptors in the lungs, which could lead to bronchoconstriction in sensitive individuals.

Biological Activity and Therapeutic Applications

  • Cardiovascular Diseases :
    • Used in the treatment of hypertension, angina pectoris, and arrhythmias due to its ability to reduce cardiac workload and oxygen demand.
    • Clinical studies have shown efficacy in lowering systolic and diastolic blood pressure in hypertensive patients.
  • Anxiety Disorders :
    • Beta-blockers are often prescribed off-label for performance anxiety and other anxiety disorders due to their ability to mitigate physical symptoms such as tachycardia and tremors.
  • Migraine Prophylaxis :
    • Some studies suggest that beta-blockers can be effective in reducing the frequency of migraine attacks.

Toxicity Data

Toxicological studies have provided insight into the safety profile of this compound:

  • LD50 Values :
    • Intraperitoneal (IP) administration in rodents resulted in an LD50 of approximately 180 mg/kg .
    • Intravenous (IV) administration showed an LD50 of about 37.2 mg/kg .

These values indicate a moderate level of toxicity, necessitating caution during handling and administration.

Case Studies and Research Findings

Several studies have been conducted to further understand the biological activity of this compound:

Study ReferenceFindings
ARPMAS (1983)Demonstrated significant reductions in heart rate and blood pressure in animal models following administration .
Clinical Trial on AnxietyReported a decrease in anxiety symptoms among performers using beta-blockers prior to public speaking engagements .
Migraine StudyShowed a reduction in the frequency of migraine attacks among participants treated with beta-blockers compared to placebo .

Properties

CAS No.

85462-74-4

Molecular Formula

C13H22ClNO2S

Molecular Weight

291.84 g/mol

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C13H21NO2S.ClH/c1-9(2)14-6-10(15)7-16-12-8-17-13-5-3-4-11(12)13;/h8-10,14-15H,3-7H2,1-2H3;1H

InChI Key

YBNNDCILUPCINC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CSC2=C1CCC2)O.Cl

Origin of Product

United States

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